ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
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Overview
Description
ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves multiple steps. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Formation of the thiazole ring: This involves the reaction of appropriate precursors to form the thiazole ring.
Condensation: The final step involves the condensation of the naphthylimine and thiazole derivatives with the phenoxyacetate moiety.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE include other thiazole derivatives and naphthylimine compounds. These compounds share some structural features but differ in their functional groups and overall reactivity. The uniqueness of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE lies in its combination of functional groups, which provides distinct chemical and biological properties.
Conclusion
ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development in chemistry, biology, medicine, and industry.
Biological Activity
Ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromo group : Enhances lipophilicity and may affect receptor interactions.
- Methoxy group : Often associated with improved bioactivity in aromatic compounds.
- Thiazole moiety : Known for its role in various pharmacological activities, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related thiazole derivatives, which may provide insights into the activity of this compound.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Anticancer Activity
The compound's structural components suggest potential anticancer properties, particularly through interactions with antiapoptotic proteins.
- Binding Affinity :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-[2-bromo...]. Key findings include:
- Substituent Effects : Variations at the 6-position of the chromene ring can significantly alter binding affinities and cytotoxicity profiles against cancer cells .
Compound | Binding Affinity (IC50) | Activity Type |
---|---|---|
Compound A | <5 μM | Anticancer |
Compound B | >10 μM | Less Active |
Ethyl 2-[2-bromo...] | TBD | TBD |
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Properties
Molecular Formula |
C25H21BrN2O5S |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+ |
InChI Key |
INJHCCJMOUITHA-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Origin of Product |
United States |
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